1-Methyl-3-[4-[4-[[methyl-(1-methylpiperidin-4-yl)carbamoyl]amino]phenyl]phenyl]-1-(1-methylpiperidin-4-yl)urea
Overview
Description
1-Methyl-3-[4-[4-[[methyl-(1-methylpiperidin-4-yl)carbamoyl]amino]phenyl]phenyl]-1-(1-methylpiperidin-4-yl)urea is a complex organic compound characterized by its multiple aromatic rings and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[4-[4-[[methyl-(1-methylpiperidin-4-yl)carbamoyl]amino]phenyl]phenyl]-1-(1-methylpiperidin-4-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivatives, followed by the formation of the urea linkage. Key steps include:
Formation of Piperidine Derivatives: Starting with 1-methylpiperidine, various functional groups are introduced through substitution reactions.
Coupling Reactions: The piperidine derivatives are then coupled with aromatic compounds through amide bond formation.
Final Assembly: The final step involves the formation of the urea linkage, connecting the piperidine and aromatic components.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[4-[4-[[methyl-(1-methylpiperidin-4-yl)carbamoyl]amino]phenyl]phenyl]-1-(1-methylpiperidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and piperidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-Methyl-3-[4-[4-[[methyl-(1-methylpiperidin-4-yl)carbamoyl]amino]phenyl]phenyl]-1-(1-methylpiperidin-4-yl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[4-[4-[[methyl-(1-methylpiperidin-4-yl)carbamoyl]amino]phenyl]phenyl]-1-(1-methylpiperidin-4-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-[4-[4-[[methyl-(1-methylpiperidin-4-yl)carbamoyl]amino]phenyl]phenyl]-1-(1-methylpiperidin-4-yl)urea: This compound is unique due to its specific structure and functional groups.
Other Piperidine Derivatives: Compounds with similar piperidine groups but different aromatic components.
Aromatic Ureas: Compounds with similar urea linkages but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of piperidine and aromatic groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-3-[4-[4-[[methyl-(1-methylpiperidin-4-yl)carbamoyl]amino]phenyl]phenyl]-1-(1-methylpiperidin-4-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N6O2/c1-31-17-13-25(14-18-31)33(3)27(35)29-23-9-5-21(6-10-23)22-7-11-24(12-8-22)30-28(36)34(4)26-15-19-32(2)20-16-26/h5-12,25-26H,13-20H2,1-4H3,(H,29,35)(H,30,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEJFEDVZDDWSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)N(C)C4CCN(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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